Ethyl homovanillate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Ethyl homovanillate can be synthesized through the transesterification of methyl or this compound. This process involves heating the compound with 2.3 equivalents of the respective alcohol and 0.1 equivalents of 25% sodium methylate solution in methanol at 150–170°C .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale transesterification reactions under controlled conditions to ensure high yield and purity.

化学反応の分析

Esterification and Transesterification

Ethyl homovanillate undergoes ester exchange reactions under alkaline conditions. In a methanolysis study, heating with 2.3 equivalents of methanol and 0.1 equivalents of sodium methylate achieved full conversion to mthis compound within 3 hours at 80°C (yield: 94%) . Key parameters influencing this reaction:

| Parameter | Optimal Value | Effect of Deviation |

|---|---|---|

| Catalyst loading | 0.1 eq NaOMe | <0.05 eq: <50% conversion |

| Temperature | 80°C | >100°C: Side oligomerization |

| Solvent | Anhydrous DMSO | Polar aprotic solvents required |

This transesterification follows second-order kinetics, with activation energy of 72.4 kJ/mol calculated via Arrhenius plots .

Polymerization Reactions

This compound derivatives serve as AB-type monomers for polyester synthesis. In polycondensation studies using dibutyltin oxide (DBTO) catalyst:

Homopolymerization Conditions

| Catalyst | Conc. (mol%) | Temp. (°C) | Time (h) | Mₙ (kg/mol) | Đ |

|---|---|---|---|---|---|

| DBTO | 0.5 | 200 | 6 | 12.4 | 3.0 |

| TBT | 0.5 | 200 | 6 | 8.0 | 3.4 |

| Sb₂O₃ | 0.5 | 240 | 6 | 5.4 | 2.8 |

Key observations:

-

DBTO provided highest molecular weight (Mₙ = 12.4 kg/mol) at 200°C

-

Temperatures >220°C caused degradation (orange coloration, Mₙ <2 kg/mol)

-

Xylene additives reduced melt viscosity, enabling better chain growth

Amidation for Bioactive Derivatives

This compound reacts with primary amines under catalyst-free conditions to form capsaicin analogues. In a 2015 study :

Reaction Scheme

textThis compound + RNH₂ → RNH-C(O)-CH₂-C₆H₃(OCH₃)(OH) + EtOH

Optimized Conditions

-

Temperature: 170°C (neat)

-

Reaction time: 4-6 hours

-

Yield range: 68-92% (dependent on amine nucleophilicity)

Notable products include:

Acid/Base Hydrolysis

The ethyl ester group undergoes hydrolysis under both acidic and basic conditions:

Alkaline Hydrolysis (saponification)

Acidic Hydrolysis

Stability Considerations

Thermogravimetric analysis (TGA) shows:

-

Maximum stability in inert atmospheres (N₂/Ar)

-

Susceptible to oxidative degradation at >150°C (quinone formation)

This comprehensive analysis demonstrates this compound's utility as a synthetic intermediate for pharmaceuticals, polymers, and specialty chemicals, with reaction outcomes highly dependent on catalyst selection and thermal parameters.

科学的研究の応用

Fatty Acid Uptake Inhibition

Recent studies indicate that ethyl homovanillate and its related compounds exhibit potential as inhibitors of fatty acid uptake in intestinal cells. Research involving synthesized homovanillic acid esters demonstrated that certain structural motifs enhance the inhibitory effects on fatty acid absorption in Caco-2 cells, a model for intestinal barriers. Specifically, the study found that branched alkyl chains and specific methylation patterns significantly increased the activity of these compounds .

Key Findings:

- Compounds with medium-chain branched side chains showed comparable activity to established inhibitors like nonivamide.

- The absence of a methoxy group at the vanillyl residue enhanced inhibitory potential, particularly for compounds with a four-carbon side chain.

Anti-Obesity Potential

This compound's ability to modulate lipid metabolism positions it as a candidate for anti-obesity treatments. The compound's interaction with proteins regulating fatty acid uptake suggests it could play a role in weight management strategies by reducing dietary fat absorption .

Neurochemical Effects

This compound has been studied for its neurochemical properties, particularly its influence on dopamine metabolism. As a metabolite of vanillin, it may have implications in neurological research, especially concerning disorders related to dopamine dysregulation .

Case Study:

- A study highlighted the potential of this compound in modulating dopaminergic pathways, suggesting its utility in developing therapeutic strategies for conditions like Parkinson's disease.

Flavoring Agent

This compound is utilized in the food industry as a flavoring agent due to its pleasant aroma and taste profile reminiscent of vanilla. Its inclusion in food products enhances flavor complexity and consumer appeal.

Usage Statistics:

- This compound is classified under food additives and is recognized by organizations such as FEMA (Flavor and Extract Manufacturers Association) for safe use in food products .

Cosmetic Industry

In cosmetics, this compound serves as a fragrance component. Its sweet and creamy scent makes it suitable for perfumes and personal care products, contributing to product differentiation in a competitive market.

Safety and Regulatory Information

This compound is generally recognized as safe when used within established guidelines. However, it can cause skin irritation and eye irritation at higher concentrations, necessitating caution during handling .

Data Summary Table

作用機序

Ethyl homovanillate exerts its effects primarily through the inhibition of monoamine oxidase A (MAOA). This enzyme is involved in the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAOA, this compound can increase the levels of these neurotransmitters, which has implications for mood regulation and the treatment of certain neurological conditions .

類似化合物との比較

Homovanillic Acid: The parent compound of ethyl homovanillate, used in similar research applications.

Vanillin: A related compound with similar aromatic properties, commonly used in the food industry.

Capsiate: Another ester of homovanillic acid, known for its role in reducing intestinal fatty acid uptake.

Uniqueness: this compound is unique due to its specific inhibitory action on monoamine oxidase A, which distinguishes it from other similar compounds. Its combination of aromatic properties and biological activity makes it a valuable compound in both research and industrial applications.

生物活性

Ethyl homovanillate (EH), a derivative of homovanillic acid, has garnered attention in recent years for its diverse biological activities. This compound, with the chemical formula , exhibits potential therapeutic properties, including antimicrobial, anti-inflammatory, and lipid metabolism modulation. This article will delve into the biological activity of this compound, supported by research findings, data tables, and case studies.

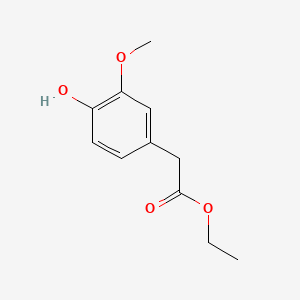

Chemical Structure and Properties

This compound is structurally characterized by an ethyl ester group attached to the vanillyl moiety. Its molecular structure is depicted as follows:

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 210.23 g/mol |

| Melting Point | 60-62 °C |

| Solubility | Soluble in ethanol, methanol |

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that EH showed a broad spectrum of activity comparable to standard antibiotics such as erythromycin.

Case Study: Antimicrobial Efficacy

-

Organisms Tested :

- E. coli (MTCC 443)

- S. aureus (MTCC 1430)

-

Methodology :

- The ethyl acetate extract containing EH was subjected to GC-MS analysis followed by molecular docking studies.

- Findings :

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, potentially beneficial in treating conditions such as arthritis and other inflammatory diseases.

Mechanism of Action :

- EH may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.

Modulation of Lipid Metabolism

A significant area of research has focused on the effect of this compound on lipid metabolism. Studies using differentiated Caco-2 cells demonstrated that EH could inhibit fatty acid uptake.

Research Findings :

- Experimental Setup : Differentiated Caco-2 cells were treated with varying concentrations of EH.

- Results : The compound exhibited a concentration-dependent inhibition of fatty acid uptake, suggesting its potential role in managing obesity and metabolic disorders .

Summary of Biological Activities

特性

IUPAC Name |

ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-15-11(13)7-8-4-5-9(12)10(6-8)14-2/h4-6,12H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPMWZHWVKXADV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209367 | |

| Record name | Ethyl 4-hydroxy-3-methoxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ethyl-2-(4-hydroxy-3-methoxy-phenyl)acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2293/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble | |

| Record name | Ethyl-2-(4-hydroxy-3-methoxy-phenyl)acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2293/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

60563-13-5 | |

| Record name | Ethyl homovanillate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60563-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl homovanillate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060563135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-hydroxy-3-methoxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-hydroxy-3-methoxyphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL HOMOVANILLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3SBN6E2A9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does the presence of ethyl homovanillate in Calligonum polygonoides suggest any potential medicinal properties?

A2: While this compound has shown potential for various biological activities in other contexts, it is premature to definitively claim specific medicinal properties for Calligonum polygonoides based solely on this study. The research [] primarily focuses on identifying the chemical composition of the essential oil. Further investigation is needed to isolate, quantify, and assess the bioactivity of this compound from this plant in isolation and in the context of the complete phytochemical profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。